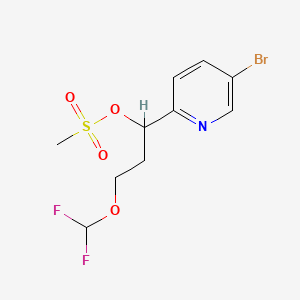
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate is a chemical compound that features a bromopyridine moiety, a difluoromethoxy group, and a methanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 3-(difluoromethoxy)propanol.
Reaction with Methanesulfonyl Chloride: The 3-(difluoromethoxy)propanol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.
Coupling Reaction: The resulting methanesulfonate ester is then coupled with 5-bromopyridine under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles.
Cross-Coupling Reactions: The bromopyridine moiety can participate in palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used, along with bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions and hydrogen bonding, while the difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromopyridin-2-yl)-2,2-difluoroethanol: Similar structure but lacks the methanesulfonate ester.
(5-Bromopyrid-2-yl)methanol: Contains a hydroxyl group instead of the difluoromethoxy group.
1-(5-Bromopyridin-2-yl)-2,2-difluoroethanone: Contains a ketone group instead of the methanesulfonate ester.
Uniqueness
1-(5-Bromopyridin-2-yl)-3-(difluoromethoxy)propyl methanesulfonate is unique due to the presence of both the difluoromethoxy group and the methanesulfonate ester, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C10H12BrF2NO4S |
|---|---|
Peso molecular |
360.17 g/mol |
Nombre IUPAC |
[1-(5-bromopyridin-2-yl)-3-(difluoromethoxy)propyl] methanesulfonate |
InChI |
InChI=1S/C10H12BrF2NO4S/c1-19(15,16)18-9(4-5-17-10(12)13)8-3-2-7(11)6-14-8/h2-3,6,9-10H,4-5H2,1H3 |
Clave InChI |
KRJISBZVZGIMNG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC(CCOC(F)F)C1=NC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


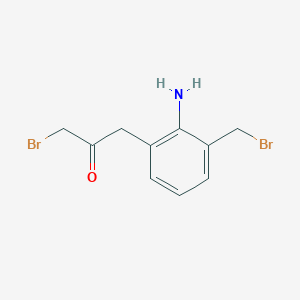
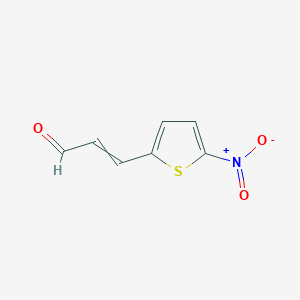

![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)
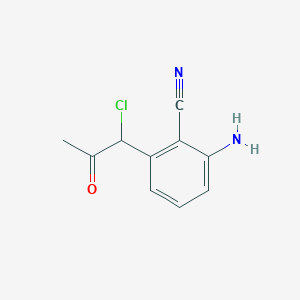

![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
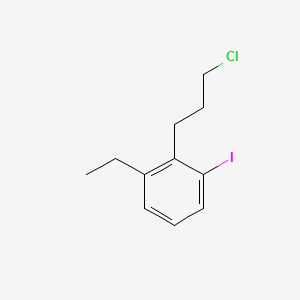

![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)




